molecular formula C13H16BNO3 B13498138 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole

Cat. No.: B13498138
M. Wt: 245.08 g/mol
InChI Key: DVNVDTDATWAVRU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a chemical compound known for its unique structure and reactivity. This compound features a benzo[C]isoxazole core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole typically involves the reaction of benzo[C]isoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under specific conditions to ensure high yield and purity. For example, the reaction may be conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole involves its ability to form stable complexes with various substrates. The dioxaborolan group acts as a Lewis acid, facilitating reactions with nucleophiles. This property makes it a valuable reagent in coupling reactions and other transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is unique due to its benzo[C]isoxazole core, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3

InChI Key

DVNVDTDATWAVRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2

Origin of Product

United States

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